![molecular formula C11H22OSi B13303724 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group, a trimethylsilyl group, and an aldehyde functional group.
Preparation Methods
The synthesis of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentane with a methylating agent to introduce the methyl group. The trimethylsilyl group can be introduced using a silylating agent such as trimethylsilyl chloride. The aldehyde functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Chemical Reactions Analysis
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical transformations.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde include:
Cyclopentane-1-carbaldehyde: Lacks the methyl and trimethylsilyl groups.
2-Methylcyclopentane-1-carbaldehyde: Lacks the trimethylsilyl group.
1-[(Trimethylsilyl)methyl]cyclopentane-1-carbaldehyde: Lacks the methyl group.
The presence of the trimethylsilyl group in this compound makes it unique, as it can stabilize reactive intermediates and facilitate specific chemical reactions.
Properties
Molecular Formula |
C11H22OSi |
|---|---|
Molecular Weight |
198.38 g/mol |
IUPAC Name |
2-methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H22OSi/c1-10-6-5-7-11(10,8-12)9-13(2,3)4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
WEXVBMRZGGCHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


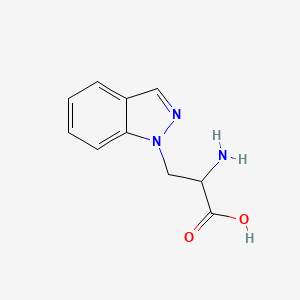
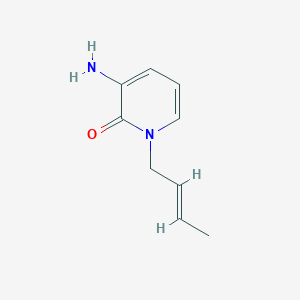
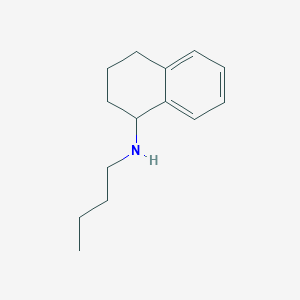
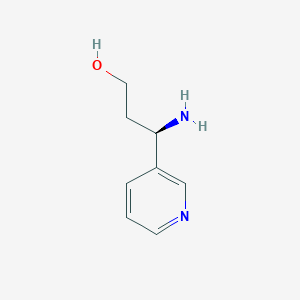
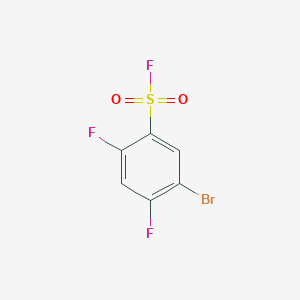
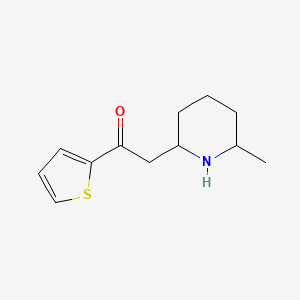
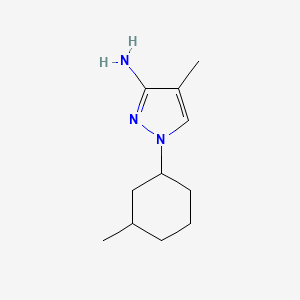
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
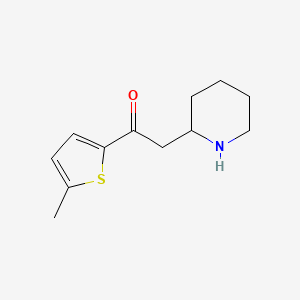
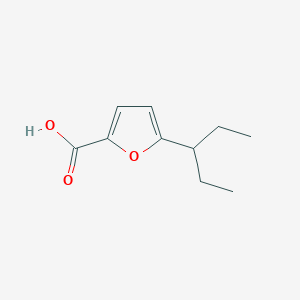
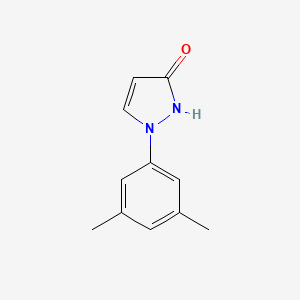
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

